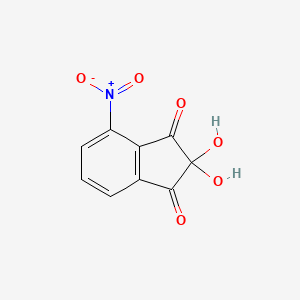![molecular formula C14H16N2O2 B8666316 4-METHYL-2-[3-(4-METHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]-4,5-DIHYDRO-1,3-OXAZOLE CAS No. 91786-36-6](/img/structure/B8666316.png)
4-METHYL-2-[3-(4-METHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]-4,5-DIHYDRO-1,3-OXAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) is an organic compound that belongs to the oxazole family This compound is characterized by the presence of two oxazole rings connected by a 1,3-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) typically involves the reaction of 1,3-phenylenediamine with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired oxazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxazole compounds .
Scientific Research Applications
2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole): Similar structure but with a 1,4-phenylene bridge.
2,2’-(1,2-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole): Similar structure but with a 1,2-phenylene bridge.
2,2’-(1,3-Phenylene)bis(4,5-dihydro-1,3-oxazole): Lacks the methyl groups on the oxazole rings.
Uniqueness
The uniqueness of 2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
91786-36-6 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-methyl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O2/c1-9-7-17-13(15-9)11-4-3-5-12(6-11)14-16-10(2)8-18-14/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
RSCVPGQKACSLBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-bromo-3-methoxy-5-methyl-5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B8666239.png)
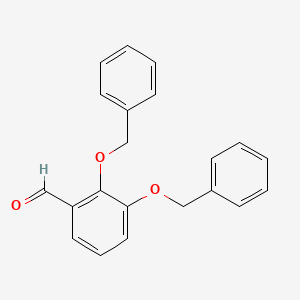
![2-t-Butyl-5-methyl[1,3]dioxolan-4-one](/img/structure/B8666241.png)

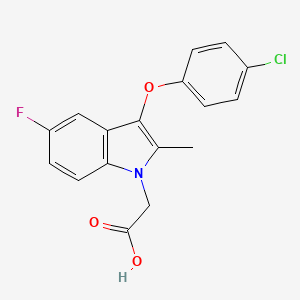
![2-[(1H-Indol-7-ylmethyl)amino]-ethan-1-ol](/img/structure/B8666265.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-](/img/structure/B8666289.png)
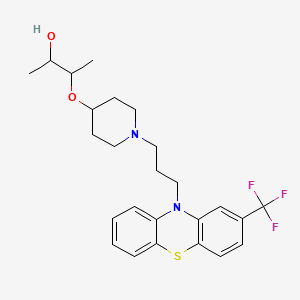
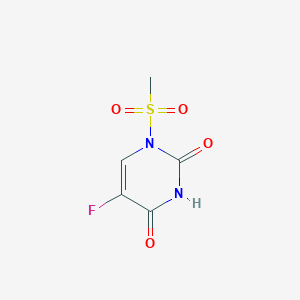
![4-[(4-Chlorophenyl)(cyclopropyl)methoxy]aniline](/img/structure/B8666305.png)

![2-[6-Chloro-2-(hydroxymethyl)pyridin-3-yl]propan-2-ol](/img/structure/B8666309.png)

